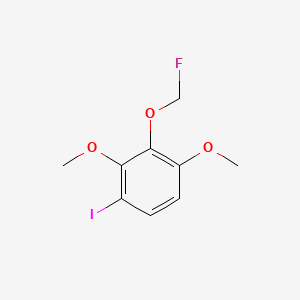
1,3-Dimethoxy-4-iodo-2-(fluoromethoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethoxy-4-iodo-2-(fluoromethoxy)benzene is an organic compound with the molecular formula C9H10FIO3 It is a derivative of benzene, featuring methoxy, iodo, and fluoromethoxy substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethoxy-4-iodo-2-(fluoromethoxy)benzene typically involves the iodination of a dimethoxybenzene precursor followed by the introduction of a fluoromethoxy group. The reaction conditions often require the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The fluoromethoxy group can be introduced using fluoromethyl ethers under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize microreactor systems that allow for precise control of reaction parameters, such as temperature and pressure, to optimize the synthesis process .
化学反应分析
Types of Reactions
1,3-Dimethoxy-4-iodo-2-(fluoromethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the fluoromethoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as sodium azide or potassium cyanide for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 1,3-dimethoxy-4-azido-2-(fluoromethoxy)benzene, while oxidation with potassium permanganate can produce 1,3-dimethoxy-4-iodo-2-(fluoromethoxy)benzoic acid .
科学研究应用
Potential Applications
1,3-Dimethoxy-2-iodo-4-(fluoromethoxy)benzene has several applications:
- Medicinal Chemistry The compound is intended for research purposes and not designed for human therapeutic applications. The ongoing research aims to elucidate interactions between 1,3-Dimethoxy-2-iodo-4-(fluoromethoxy)benzene and biological molecules, and the unique combination of iodine and fluorine substituents may enhance its binding affinity to specific targets, potentially leading to novel therapeutic applications.
- Antimicrobial Activity Preliminary studies have suggested that compounds with similar structures exhibit significant antimicrobial properties.
- Materials Science The presence of substituents imparts unique chemical properties, influencing its potential applications in materials science.
Structural Similarity
Several compounds share structural similarities with 1,3-Dimethoxy-2-iodo-4-(fluoromethoxy)benzene:
| Compound Name | Key Features |
|---|---|
| 1,3-Dimethoxy-4-iodobenzene | Lacks the fluoromethoxy group |
| 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene | Contains a trifluoromethyl group instead of methoxy groups |
| 1-Iodo-2,4-dimethoxybenzene | Similar structure but lacks the fluoromethoxy group |
The uniqueness of 1,3-Dimethoxy-2-iodo-4-(fluoromethoxy)benzene lies in its combination of both methoxy and fluoromethoxy groups. This specific arrangement significantly influences its chemical properties and reactivity compared to similar compounds, making it valuable for various synthetic and research applications.
Further Research
作用机制
The mechanism of action of 1,3-Dimethoxy-4-iodo-2-(fluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the electrophile forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate. This intermediate can then undergo further reactions to yield various products .
相似化合物的比较
Similar Compounds
1,3-Dimethoxy-4-iodobenzene: Lacks the fluoromethoxy group, making it less versatile in certain reactions.
1,3-Dimethoxy-2-iodo-4-(fluoromethoxy)benzene: Similar structure but with different positioning of the iodine and fluoromethoxy groups.
1-Iodo-2,5-dimethoxy-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a fluoromethoxy group, leading to different chemical properties .
Uniqueness
1,3-Dimethoxy-4-iodo-2-(fluoromethoxy)benzene is unique due to the presence of both iodine and fluoromethoxy groups, which provide distinct reactivity and potential for diverse applications in synthesis and research .
生物活性
1,3-Dimethoxy-4-iodo-2-(fluoromethoxy)benzene is a compound of interest in medicinal chemistry due to its unique structural features, which include methoxy and fluoromethoxy substituents as well as an iodine atom on the benzene ring. This article reviews its biological activity, synthesizing available research data, case studies, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is C_10H_10F_1I_1O_3, with a molecular weight of approximately 312.08 g/mol. The presence of halogens (iodine and fluorine) and methoxy groups significantly influences the compound's reactivity and biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The methoxy groups are known to participate in hydrogen bonding, enhancing solubility and bioavailability. The iodine atom can contribute to the compound's lipophilicity, potentially improving its ability to penetrate biological membranes. Additionally, the fluoromethoxy group may enhance binding affinity to specific receptors due to its electron-withdrawing properties .
Biological Activity Overview
Research on similar compounds indicates that this compound may exhibit:
- Antimicrobial Activity : Compounds with similar structures often show antibacterial properties. For instance, methoxy-substituted phenols have been reported to inhibit bacterial growth effectively .
- Antitumor Potential : Some studies suggest that halogenated compounds can induce apoptosis in cancer cells. The presence of iodine is particularly noted for enhancing cytotoxicity against certain cancer cell lines .
Study 1: Antimicrobial Efficacy
A study focused on the antimicrobial properties of halogenated phenolic compounds found that derivatives with methoxy groups displayed significant antibacterial effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 64 to 512 µg/mL, indicating promising antibacterial potential for structurally related compounds .
Study 2: Antitumor Activity
In vitro assays demonstrated that several structurally similar compounds exhibited cytotoxic effects on human pancreatic cancer cell lines. These compounds were able to induce apoptosis through mechanisms involving oxidative stress and mitochondrial dysfunction .
Research Findings Summary
属性
分子式 |
C9H10FIO3 |
|---|---|
分子量 |
312.08 g/mol |
IUPAC 名称 |
3-(fluoromethoxy)-1-iodo-2,4-dimethoxybenzene |
InChI |
InChI=1S/C9H10FIO3/c1-12-7-4-3-6(11)8(13-2)9(7)14-5-10/h3-4H,5H2,1-2H3 |
InChI 键 |
GNPCXXKBLAKYRM-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C(C=C1)I)OC)OCF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















